1-(4-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
Description
1-(4-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a urea-based small molecule featuring a thiazole core linked to a 4-chlorophenyl group and a piperazine-ethyl-ketone moiety substituted with a 2-methoxyphenyl group. Its structural complexity arises from the integration of electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) substituents, which may influence solubility, stability, and target binding .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3S/c1-32-20-5-3-2-4-19(20)28-10-12-29(13-11-28)21(30)14-18-15-33-23(26-18)27-22(31)25-17-8-6-16(24)7-9-17/h2-9,15H,10-14H2,1H3,(H2,25,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWFVOXIPULAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the piperazine moiety: The thiazole intermediate can be reacted with 1-(2-methoxyphenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperazine-thiazole intermediate.
Introduction of the urea group: The final step involves the reaction of the piperazine-thiazole intermediate with 4-chlorophenyl isocyanate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and anticancer properties. Research indicates that it may inhibit the growth of various bacterial strains and cancer cell lines.
Antimicrobial Activity:
Studies have shown that this compound exhibits significant antimicrobial activity. For instance, it has been effective against multidrug-resistant strains of E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Anticancer Activity:
In vitro studies have demonstrated that treatment with this compound results in a significant reduction in cell viability in human breast cancer cell lines, achieving up to 70% reduction at a concentration of 50 µM . The proposed mechanism involves the induction of apoptosis through mitochondrial dysfunction and reactive oxygen species (ROS) generation.
The thiazole moiety present in the compound is believed to contribute significantly to its biological activity. It interacts with specific cellular targets involved in cell cycle regulation, making it a promising candidate for developing new anticancer agents.
Case Study on Anticancer Effects:
A notable study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against cancer cells, highlighting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea would depend on its specific biological target. Generally, it may interact with molecular targets such as receptors, enzymes, or ion channels, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several urea derivatives reported in recent literature. Below is a detailed comparison of its key features against analogous molecules:
Core Urea-Thiazole-Piperazine Scaffold
The target compound’s urea-thiazole-piperazine architecture is common in molecules designed for CNS or metabolic targeting. For example:
- Compound 11c (): 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea differs in the urea substituent (3-chloro-4-fluorophenyl vs. 4-chlorophenyl) and the presence of a hydrazinyl group. It exhibits an ESI-MS m/z of 518.1 and a synthesis yield of 88.9% .
- Compound 2k (): Features a benzylidene hydrazine extension on the piperazine, resulting in a lower yield (73.3%) and higher molecular complexity (m/z 762.2) .
Key Insight : Substituents on the urea’s aryl group and piperazine modifications significantly impact synthetic accessibility and molecular weight.
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups :
- The target compound’s 4-chlorophenyl group contrasts with Compound 11d (: 4-trifluoromethylphenyl), which has a stronger electron-withdrawing CF₃ group. This substitution increases hydrophobicity, as reflected in the higher m/z (534.1) .
- Compound 1f (: 3-(trifluoromethyl)phenyl) shows a melting point of 198–200°C, suggesting enhanced crystallinity compared to chlorophenyl derivatives .
Structural Flexibility and Planarity
Crystallographic data from highlights that isostructural thiazole derivatives (e.g., 4-(4-chlorophenyl)-thiazole) adopt planar conformations except for one fluorophenyl group, which is perpendicular to the core . This suggests that bulky substituents on the piperazine (e.g., 2-methoxyphenyl in the target compound) may introduce steric hindrance, affecting binding pocket interactions.
Biological Activity
The compound 1-(4-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its anticancer, anticonvulsant, and antimicrobial properties.
Structural Formula
The molecular formula for this compound is . The structure includes a thiazole moiety, piperazine ring, and a chlorophenyl group, contributing to its diverse biological activities.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 463.00 g/mol |
| SMILES | Cc1ccc(cc1)C(=O)N2C(=S)N=C(N2)N(C)C |
| Key Functional Groups | Urea, Thiazole, Piperazine |
Anticancer Activity
Research indicates that derivatives of thiazole and piperazine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines. A notable study demonstrated that thiazole derivatives showed cytotoxic effects against MDA-MB-231 (breast cancer) cells with an IC50 value of 1.4 µM, indicating strong potential for therapeutic use against this cancer type .
Case Study: Cytotoxicity Testing
In a comparative study of thiazole-based compounds, the compound 1-(4-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea displayed enhanced inhibitory effects on cell proliferation compared to its analogs. The mechanism of action was linked to the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers .
Anticonvulsant Activity
The anticonvulsant properties of similar compounds have been investigated using picrotoxin-induced seizure models. Compounds containing thiazole rings were found to exhibit protective effects against seizures with median effective doses (ED50) ranging from 18.4 mg/kg to 24.38 mg/kg . The presence of the chlorophenyl group was associated with increased anticonvulsant activity.
Table 2: Anticonvulsant Activity Data
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Thiazole derivative A | 18.4 | 170.2 | 9.2 |
| Thiazole derivative B | 24.38 | N/A | N/A |
Antimicrobial Activity
Piperazine derivatives have shown broad-spectrum antimicrobial activity. In a recent review of novel piperazine derivatives, it was reported that compounds similar to 1-(4-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea exhibited significant antibacterial and antifungal properties . The mechanism is thought to involve disruption of microbial cell membranes.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to the following structural features:
- Chlorophenyl Group : Enhances lipophilicity and facilitates cellular uptake.
- Thiazole Moiety : Contributes to the interaction with biological targets involved in cancer proliferation and seizure activity.
- Piperazine Ring : Provides a flexible scaffold that may interact with multiple receptors.
Molecular Dynamics Studies
Molecular dynamics simulations have been conducted to understand the binding interactions between the compound and target proteins involved in cancer pathways. These studies revealed that hydrophobic interactions play a significant role in binding affinity, supporting the observed biological activities .
Q & A
What are the key synthetic challenges in preparing 1-(4-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization, alkylation, and urea coupling. Critical challenges include:
- Intermediate Stability : The thiazole and piperazine intermediates are sensitive to oxidation. Use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during alkylation steps .
- Coupling Efficiency : Urea formation requires precise stoichiometry of isocyanate derivatives. Employ dropwise addition of 4-(2-methoxyphenyl)piperazine-1-carbonyl chloride to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential to isolate the final product with >95% purity .
How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the presence of the 4-chlorophenyl group (δ 7.3–7.5 ppm, aromatic protons) and urea NH signals (δ 8.1–8.3 ppm) .
- HRMS : Verify the molecular ion peak ([M+H]⁺ expected at m/z 512.16 for C₂₃H₂₂ClN₅O₃S) .
- HPLC : Monitor purity using a C18 column (acetonitrile/0.1% TFA mobile phase, retention time ~12.5 min) .
What in vitro assays are suitable for evaluating this compound’s biological activity?
Prioritize target-specific assays based on structural analogs:
- Receptor Binding : Screen against serotonin (5-HT₁A) and dopamine (D₂) receptors via radioligand displacement assays (IC₅₀ determination) .
- Enzyme Inhibition : Test for kinase or phosphodiesterase inhibition using fluorescence polarization (FP) or ADP-Glo™ assays .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to assess safety margins (IC₅₀ > 50 µM desirable) .
How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Leverage molecular modeling and QSAR:
- Docking Studies : Map interactions with 5-HT₁A receptors (e.g., hydrogen bonding with Asp116, π-π stacking with Phe361) using AutoDock Vina .
- ADME Prediction : SwissADME predicts moderate blood-brain barrier penetration (logBB = 0.3) and CYP3A4 metabolism .
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) at the thiazole C5 position to improve aqueous solubility (>50 µg/mL) .
How should researchers resolve contradictions in reported biological activities of structurally similar compounds?
Case example: Discrepancies in serotonin receptor affinity for analogs with methoxy vs. chloro substituents.
- Comparative SAR Analysis : Synthesize derivatives with systematic substitutions (e.g., 2-methoxy vs. 4-chloro) and test in parallel .
- Crystallography : Resolve binding modes via co-crystallization with target receptors (e.g., 5-HT₁A) .
- Meta-Analysis : Aggregate data from PubChem and Acta Crystallographica to identify trends in substituent effects .
What strategies mitigate instability of the urea moiety during long-term storage?
- Formulation : Lyophilize the compound with cyclodextrin (e.g., HP-β-CD) to prevent hydrolysis .
- Storage Conditions : Store at -20°C in amber vials under argon, with desiccants (silica gel) to limit moisture exposure .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .
How can structure-activity relationship (SAR) studies inform the design of more potent analogs?
Key modifications and observed effects:
What in vivo models are appropriate for preclinical evaluation?
- Neuropharmacology : Forced swim test (FST) in mice to assess antidepressant-like effects (dose range: 10–30 mg/kg, i.p.) .
- Pharmacokinetics : Plasma half-life determination in Sprague-Dawley rats (serial blood sampling via jugular catheter) .
- Toxicology : 28-day repeated-dose study in Wistar rats (ALT/AST monitoring) .
How can researchers address low yield in the final coupling step?
- Catalysis : Add DMAP (4-dimethylaminopyridine, 10 mol%) to accelerate urea bond formation .
- Solvent Optimization : Switch from DMF to THF for better solubility of the thiazole intermediate .
- Microwave Assistance : Reduce reaction time from 24 h to 45 min (80°C, 150 W) .
What analytical techniques quantify this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
